molecular formula C18H19N5O4S B2569519 N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1357935-51-3

N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2569519
CAS RN: 1357935-51-3
M. Wt: 401.44
InChI Key: WZKVLEUKGQNEFD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as MDP, is a chemical compound that has gained significant attention in the field of scientific research. MDP is a sulfonamide-based molecule that is known to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In

Scientific Research Applications

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds, including N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are recognized for their utility as bacteriostatic antibiotics, antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease among other applications. Their versatility stems from the sulfonamide group's ability to interact with various biological targets, making them valuable in drug development for a wide range of conditions, including cancer, glaucoma, inflammation, and dandruff. The ongoing research emphasizes the importance of sulfonamides in generating highly valuable drugs and drug candidates, highlighting their continued relevance in therapeutic applications (Gulcin & Taslimi, 2018).

Environmental Degradation and Removal Techniques

In environmental studies, sulfonamide compounds, including those with structures similar to N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, have been investigated for their persistence and degradation. Research focuses on understanding the occurrence, fate, and removal of these compounds from aquatic environments, considering their potential as persistent organic pollutants. Techniques such as adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation are explored for their efficiency in removing sulfonamides from water, highlighting the importance of developing sustainable and cost-effective methods for mitigating environmental contamination. This research is crucial for addressing the ecological and health risks associated with the widespread use and disposal of sulfonamide-based pharmaceuticals and industrial chemicals (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

N-butan-2-yl-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-11(2)19-14(24)10-22-18(26)23-13-6-8-28-15(13)16(25)21(17(23)20-22)9-12-5-4-7-27-12/h4-8,11H,3,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKVLEUKGQNEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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